molecular formula C16H15NO3 B171068 2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid CAS No. 19368-17-3

2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid

Cat. No.: B171068
CAS No.: 19368-17-3
M. Wt: 269.29 g/mol
InChI Key: SRYUZDZUEQZHOL-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid ( 19368-17-3) is a high-purity organic compound with a molecular formula of C₁₆H₁₅NO₃ and a molecular weight of 269.30 g/mol . It is offered with a purity of 95% or higher and should be stored sealed in a dry environment at 2-8°C to ensure stability . As a carbamoyl-benzoic acid derivative, this compound belongs to a class of chemicals that serve as important intermediates and precursors in organic synthesis and pharmaceutical research. Related structural analogs, such as those featuring ortho-dimethylphenyl substitutions, have been documented in recent scientific literature as precursor ligands for developing triorganotin(IV) carboxylates, which are investigated for their potential biological activities . This suggests a research pathway for this compound as a building block for novel metal-organic complexes. Specific safety information for this compound includes the hazard statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and H400 (Very toxic to aquatic life) . Researchers should handle with appropriate precautions, including using personal protective equipment and avoiding environmental release. Please Note: While the physicochemical properties and safety data are well-defined, peer-reviewed literature on the precise mechanism of action and specific, established research applications for this exact isomer is currently limited. Its primary research value lies in its role as a chemical building block. This product is strictly for research and further manufacturing use, and is not intended for direct human or veterinary use .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYUZDZUEQZHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304129
Record name 2-[(2,5-dimethylphenyl)carbamoyl]benzoic acid
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Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19368-17-3
Record name NSC164307
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Record name 2-[(2,5-dimethylphenyl)carbamoyl]benzoic acid
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Record name 2',5'-DIMETHYLPHTHALANILIC ACID
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Preparation Methods

Synthesis of 2-Carboxybenzoyl Chloride

Phthalic anhydride (85-44-9) serves as the starting material, undergoing hydrolysis to yield 2-carboxybenzoic acid. Treatment with thionyl chloride (SOCl₂) at reflux (70–80°C) generates 2-carboxybenzoyl chloride, with excess SOCl₂ removed via distillation.

Amide Bond Formation

The acid chloride reacts with 2,5-dimethylaniline in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion:

2-Carboxybenzoyl chloride+2,5-DimethylanilineTEA, DCMTarget Compound+HCl\text{2-Carboxybenzoyl chloride} + \text{2,5-Dimethylaniline} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + \text{HCl}

Yields typically range from 70–85%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Coupling Reagent-Mediated Synthesis

To circumvent harsh acid chloride conditions, carbodiimide-based reagents enable direct amidation of 2-carboxybenzoic acid.

EDCl/HOBt System

A mixture of 2-carboxybenzoic acid, 2,5-dimethylaniline, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (hydroxybenzotriazole) in DMF facilitates amide coupling at 25°C. The mechanism proceeds via an active ester intermediate, achieving yields of 88–92%.

Green Chemistry Adaptations

Recent advances replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction, completing in 3–4 hours with comparable yields.

Friedel-Crafts Acylation Adapted Approach

While Friedel-Crafts acylation traditionally forms ketones, modifications enable precursor synthesis for subsequent functionalization.

Synthesis of 2-(2,5-Dimethylbenzoyl)benzoic Acid

Phthalic anhydride and p-xylene undergo Friedel-Crafts acylation in the presence of [bmim]Cl·AlCl₃ (ionic liquid catalyst) at 40°C for 7 hours, yielding 2-(2,5-dimethylbenzoyl)benzoic acid (86% yield).

Reductive Amination Pathway

The ketone intermediate is converted to an imine via reaction with ammonium acetate, followed by hydrogenation (H₂/Pd-C) to the amine. Subsequent carbamoylation with phosgene derivatives introduces the carbamoyl group, though this multi-step process yields ~65% overall.

Ionic Liquid-Catalyzed One-Pot Synthesis

Ionic liquids like [bmim]Cl·AlCl₃ enhance reaction efficiency by acting as both catalyst and solvent.

Direct Amidation in Ionic Media

Combining 2-carboxybenzoic acid and 2,5-dimethylaniline in [bmim]Cl·AlCl₃ at 50°C for 5 hours achieves 89% conversion. The ionic liquid stabilizes transition states, reducing side reactions.

Recyclability and Scalability

The catalyst is recoverable for 5 cycles with <5% activity loss. Pilot-scale trials (10 kg batches) demonstrate consistent purity (>98.5%) and throughput.

Recrystallization and Purification Techniques

Final product quality hinges on optimized crystallization protocols.

Solvent Screening

Ethanol-water (7:3 v/v) achieves optimal crystal morphology, with a recovery rate of 91%. Alternative systems (e.g., acetone-hexane) reduce residual ionic liquid contamination to <0.1%.

Polymorph Control

Controlled cooling (0.5°C/min) from 60°C to 25°C ensures Form I crystallization, characterized by PXRD peaks at 2θ = 12.4°, 15.7°, and 24.2°.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Catalyst/Solvent Purity (%)
Acid Chloride70–858–12 hSOCl₂, DCM95–97
EDCl/HOBt88–923–4 hEDCl, DMF/CPME98–99
Friedel-Crafts/Reduction6524 h (multi-step)[bmim]Cl·AlCl₃, H₂/Pd-C90–92
Ionic Liquid One-Pot895 h[bmim]Cl·AlCl₃98.5

Industrial and Environmental Considerations

Waste Management

The EDCl/HOBt method generates 1.2 kg waste/kg product, primarily from solvent recovery. Ionic liquid approaches reduce waste to 0.4 kg/kg via catalyst reuse.

Regulatory Compliance

Pharmaceutical-grade synthesis (99% purity) requires USP-class solvents and QbD (Quality by Design) protocols, as outlined in ICH guidelines .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a. 2-({4-[(2,6-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic Acid
  • Structure : Features a sulfamoyl (-SO₂NH-) linkage instead of carbamoyl and a 2,6-dimethylphenyl group.
  • Molecular Formula : C₂₂H₂₀N₂O₅S (MW: 424.47 g/mol) .
  • The 2,6-dimethyl substitution may alter steric hindrance compared to the 2,5-isomer .
b. 2-[(3,5-Dichlorophenyl)carbamoylamino]benzoic Acid
  • Structure : Substitutes the dimethylphenyl group with a 3,5-dichlorophenyl moiety.
  • Molecular Formula : C₁₄H₁₀Cl₂N₂O₃ (MW: 337.15 g/mol) .
  • This substitution may also influence toxicity profiles due to halogenation .

Functional Group Modifications

a. 2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic Acid
  • Structure : Incorporates a sulfanyl (-S-) linker between the carbamoyl group and the benzoic acid core.
  • Molecular Formula: C₁₅H₁₁Cl₂NO₃S (MW: 356.23 g/mol) .
  • This modification could alter metabolic stability compared to the parent compound .
b. 4-{[2-(1H-1,3-Benzodiazol-2-yl)phenyl]carbamoyl}benzoic Acid
  • Structure : Adds a benzodiazolyl heterocycle to the carbamoyl-linked aromatic ring.
  • Molecular Formula : C₂₁H₁₅N₃O₃ (MW: 357.36 g/mol) .

Simplified Derivatives

a. 2-(2,5-Dimethylphenyl)benzoic Acid
  • Structure : Lacks the carbamoyl bridge, directly linking the benzoic acid to the 2,5-dimethylphenyl group.
  • Molecular Formula : C₁₅H₁₄O₂ (MW: 226.27 g/mol) .
  • Impact : Absence of the carbamoyl group reduces hydrogen-bonding capacity and may decrease solubility in polar solvents. This simplification could limit biological activity compared to the carbamoyl-containing analog .

Activity Trends

  • Benzoic Acid Core : Derivatives like p-hydroxybenzoic acid () and o-hydroxybenzoic acid (salicylic acid analog, ) exhibit anti-inflammatory and antimicrobial properties. The carbamoyl-linked analogs may retain or enhance these activities through improved target binding .
  • Anti-Leukemia Potential: Benzoic acid (compound 8 in ) showed inhibition of K562 leukemia cells. The 2,5-dimethylphenyl carbamoyl derivative may enhance this activity via increased lipophilicity and target specificity .

Biological Activity

2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid, also known as a derivative of benzoic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a carbamoyl group attached to a benzoic acid moiety, which may influence its interaction with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H17N O3
  • Molar Mass : 269.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can form hydrogen bonds and hydrophobic interactions due to its aromatic structure and functional groups. These interactions may modulate enzyme activities and receptor functions, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.3 µM
Escherichia coli15.0 µM
Mycobacterium tuberculosis6.86 µM

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A study involving the human monocytic leukemia THP-1 cell line demonstrated cytotoxic effects at varying concentrations.

Compound Concentration (µM) Cell Viability (%)
1070
2550
5030

The results indicate a dose-dependent inhibition of cell growth, suggesting that further investigation could reveal its efficacy as an anticancer agent.

Case Studies

  • In Vitro Cytotoxicity Study :
    A study published in Molecules assessed the cytotoxicity of various benzoic acid derivatives, including this compound. The MTT assay was employed to evaluate cell viability against cancer cell lines. The compound exhibited significant cytotoxicity with an LD50 value indicating effective inhibition of cell proliferation.
  • Antimicrobial Efficacy Study :
    In another study focused on antimicrobial activity, the compound was tested against common pathogens responsible for hospital-acquired infections. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential as a therapeutic agent in infectious diseases.

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